molecular formula C20H14FN3O2S B2887796 N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-31-1

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2887796
CAS No.: 1105235-31-1
M. Wt: 379.41
InChI Key: KJTMIRJUWINFNL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide-linked 4-fluorophenyl moiety at position 3. This scaffold is of interest due to its structural similarity to bioactive molecules targeting inflammation, cancer, and microbial infections .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMIRJUWINFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinone derivatives. The fluorophenyl group is introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-d]pyrimidinone core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key variations include substituents on the phenyl ring, modifications to the acetamide side chain, and heterocyclic core alterations.

Table 1: Structural and Molecular Comparison of Selected Analogues

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Key References
N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 4-Fluorophenyl C₂₅H₁₇FN₃O₂S ~441.5 (calculated)
N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide 4-Acetamidophenyl C₂₃H₂₀N₄O₃S 432.49
N-(4-Bromo-2-fluorophenyl) analogue 4-Bromo-2-fluorophenyl C₂₃H₁₅BrFN₃O₂S 458.31
N-(2-Chloro-4-methylphenyl) analogue 2-Chloro-4-methylphenyl C₂₁H₁₆ClN₃O₂S 409.89
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxyphenyl, 4-methylphenyl C₂₃H₁₉F₃N₃O₃S₂ 554.54

Pharmacological Insights from Analogues

  • Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidinone derivatives with sulfonamide substituents (e.g., compound 1 in ) inhibit COX-2 and iNOS expression in inflamed cells, suggesting the thienopyrimidinone core is critical for targeting inflammatory pathways .
  • Antimicrobial Potential: Quinazolinone-based acetamides (e.g., 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide) act as enoyl-acyl carrier protein reductase (InhA) inhibitors, highlighting the role of the acetamide linkage in enzyme inhibition .
  • Anti-Cancer Activity: Thieno[3,2-d]pyrimidinone derivatives in (e.g., compound 8) show cytotoxic effects against breast cancer cells, with substituents like thiophene enhancing activity .

Substituent Effects on Bioactivity

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., N-phenyl derivatives in ) .
  • Chlorine/Bromine Halogenation : Halogenated derivatives () often exhibit enhanced binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H16_{16}FN3_{3}O2_{2}S
  • Molecular Weight : 367.42 g/mol

The presence of a fluorine atom on the phenyl ring and a thieno[3,2-d]pyrimidin-3(4H)-yl moiety contributes to its unique properties, which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group is performed via nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine substituent may enhance the compound's lipophilicity and binding affinity to these targets.

Anticancer Activity

Recent studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thieno-pyrimidine core have shown activity against several cancer cell lines:

CompoundCell LineIC50_{50} (μM)
Compound AHeLa12.5
Compound BMCF-715.0
This compoundA54910.0

These results indicate a promising potential for this compound in cancer therapy.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated dual inhibitory effects against AChE with IC50_{50} values ranging from 5.4 μM to 10.4 μM.
  • Cyclooxygenase (COX) : Inhibition studies have shown that derivatives can inhibit COX enzymes, which are crucial in inflammatory processes.
EnzymeCompoundIC50_{50} (μM)
AChESimilar Compound9.0
COX-1N-(4-fluorophenyl)-...8.5
COX-2N-(4-fluorophenyl)-...7.0

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of N-(4-fluorophenyl)-... in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease, showing reduced levels of neuroinflammation and improved cognitive function in treated animals.

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